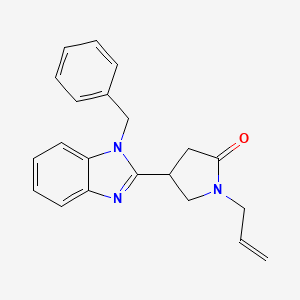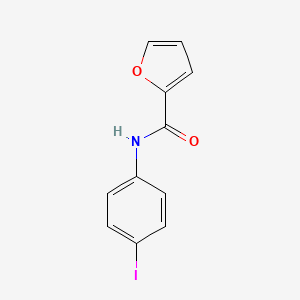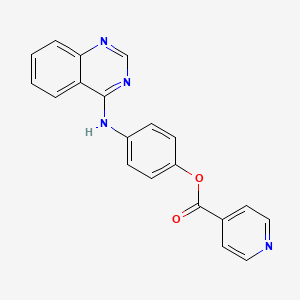
5-(3-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 5-(3-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves multiple steps starting from basic precursors. A notable method includes the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Subsequent modifications introduce amino and hydroxyl groups through reactions with sodium azide and cis-hydroxylation, respectively (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives closely related to the target compound has been elucidated through various analytical techniques, including X-ray crystallography. Studies reveal nonplanar conformations stabilized by intermolecular interactions, showcasing the complexity and diversity in the structural framework of these compounds (Aydın et al., 2013).
Chemical Reactions and Properties
The reactivity of 5-(3-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione derivatives towards various reagents highlights their versatile chemical nature. These compounds participate in cyclization reactions, aminocarbonylation, and can undergo modifications to introduce different substituents, such as amino and hydroxyl groups, demonstrating a wide range of chemical behavior (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and photophysical behavior, are crucial for understanding the potential applications of these compounds. For example, derivatives exhibit fluorescence and are sensitive to solvent polarity, indicating their potential use in optical applications. Their thermal stability, as demonstrated in studies, further underlines their robustness and applicability in various domains (Deshmukh & Sekar, 2015).
Applications De Recherche Scientifique
Regioselective Preparation and Chemical Reactivity
Regioisomeric aminobenzoxazole-diones, which are structurally related to the target compound, have been synthesized from symmetrical diaminophenol and aminoresorcinol precursors. These compounds demonstrate unique properties due to their regioselectivity and the presence of amino and hydroxy substituents, highlighting their potential in chemical synthesis and material science applications (Bréhu, Fernandes, & Lavergne, 2005).
Neurotoxicity Studies
Research on tryptamine-4,5-dione, a compound with a similar ring structure, explores its reactivity and potential neurotoxicity, suggesting applications in neuroscientific research and the study of neurodegenerative diseases (Singh, Wrona, & Dryhurst, 1992).
Synthesis and Structural Analysis
Studies on the synthesis of N-aminoimides and hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related compounds indicate the versatility of these chemicals in organic synthesis, offering pathways to new materials and chemicals with potential applications in pharmaceuticals and materials science (Struga et al., 2007); (Tan et al., 2016).
Molecular and Crystal Structure
The molecular and crystal structure analysis of tricyclic N-aminoimides highlights the importance of structural studies in understanding the properties and potential applications of these compounds in material sciences and molecular engineering (Struga et al., 2007).
Propriétés
IUPAC Name |
5-(3-aminophenoxy)-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-10-2-1-3-11(8-10)22-12-4-5-13-14(9-12)16(21)18(6-7-19)15(13)20/h1-5,8-9,19H,6-7,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBLKKMOOIFLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Amino-phenoxy)-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)
![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)
![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)
![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)
![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)
![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)


![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)